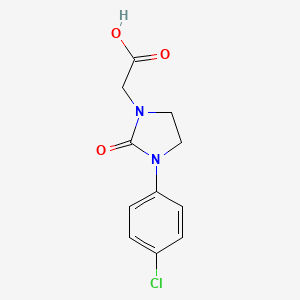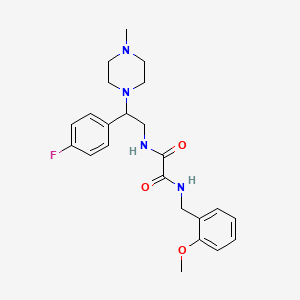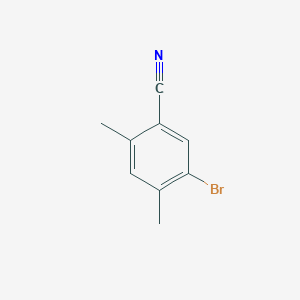
Acide 2-(3-(4-chlorophényl)-2-oxoimidazolidin-1-yl)acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid is a synthetic organic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a chlorophenyl group attached to an imidazolidinone ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Applications De Recherche Scientifique
2-[3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mécanisme D'action
Target of Action
It is suggested that this compound may interact with multiple receptors . It is also mentioned that this compound could be useful in the prevention or treatment of estrogen-sensitive breast cancer , suggesting a potential interaction with estrogen receptors.
Mode of Action
It is suggested that the compound may bind with high affinity to multiple receptors , potentially influencing their activity and leading to various downstream effects.
Biochemical Pathways
It is known that indole derivatives, which share a similar structure, can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl)acetic acid may affect multiple biochemical pathways.
Result of Action
It is suggested that the compound may have anticancer properties and could be useful in the prevention or treatment of estrogen-sensitive breast cancer .
Analyse Biochimique
Biochemical Properties
It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
Based on its structural similarity to other compounds, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid typically involves the reaction of 4-chlorobenzaldehyde with glycine to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to form the imidazolidinone ring.
Industrial Production Methods
In an industrial setting, the production of 2-[3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted imidazolidinones, depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[3-(4-Bromophenyl)-2-oxoimidazolidin-1-yl]acetic acid: Similar structure with a bromine atom instead of chlorine.
2-[3-(4-Fluorophenyl)-2-oxoimidazolidin-1-yl]acetic acid: Similar structure with a fluorine atom instead of chlorine.
2-[3-(4-Methylphenyl)-2-oxoimidazolidin-1-yl]acetic acid: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in 2-[3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid imparts unique chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .
Propriétés
IUPAC Name |
2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c12-8-1-3-9(4-2-8)14-6-5-13(11(14)17)7-10(15)16/h1-4H,5-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAWPLBUIQFPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2529568.png)


![2-[(2,4-Difluorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2529573.png)
![2,6-dichloro-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2529575.png)





![4-[3-(2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonyl]morpholine](/img/structure/B2529585.png)
![N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B2529586.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile](/img/structure/B2529587.png)

